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Compound of Interest

Compound Name: Microcolin B

Cat. No.: B117173

Abstract

Microcolin B is a potent lipopeptide natural product isolated from the marine cyanobacterium
Lyngbya majuscula (now often classified under the genus Moorea).[1] First described by Koehn
et al. in 1992, it belongs to a class of immunosuppressive and cytotoxic compounds that have
garnered significant interest in drug discovery.[1] Structurally, it is characterized by a linear
peptide chain capped with a distinctive fatty acid moiety and a unique pyrrolinone terminus.
This document provides a comprehensive overview of the chemical structure of Microcolin B,
its physicochemical and biological properties, detailed experimental protocols for its isolation
and structural characterization, and a workflow diagram illustrating the elucidation process.

Chemical Structure and Physicochemical Properties

Microcolin B is a linear lipopeptide composed of four amino acid residues and an N-terminal
fatty acid chain. The peptide sequence consists of N-methyl-L-leucine, O-acetyl-L-threonine, N-
methyl-L-valine, and a terminal proline residue which is part of a unique 5-methyl-3-pyrrolin-2-
one structure. The N-terminus is acylated with (2R,4R)-2,4-dimethyloctanoic acid. The
presence of N-methylated amino acids and the distinct terminal pyrrolinone are characteristic
features of this compound class.

The structure was definitively determined through a combination of spectroscopic methods,
including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and confirmed by
total synthesis.[1]
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Quantitative Physicochemical Data

The key physicochemical properties of Microcolin B are summarized in the table below.

Property Value Source
Molecular Formula C39He5Ns0s PubChem
Molecular Weight 731.96 g/mol MCE
CAS Number 141205-32-5 MCE
Appearance White to off-white solid MCE

Soluble in DMSO (100
Solubility mg/mL), Ethanol, MeOH, MCE,[1]
CH2Cl2

Biological Activity

Microcolin B and its analogue Microcolin A are potent immunosuppressive and antiproliferative
agents.[1][2] They were initially identified as strong inhibitors of the murine mixed lymphocyte
response (MLR) and exhibit cytotoxicity against the P-388 murine leukemia cell line.[1] While
the precise molecular mechanism of action remains an active area of research, recent studies
suggest that related microcolins may target phosphatidylinositol transfer proteins (PITPa/p),
highlighting a potentially novel therapeutic pathway. The biological activities are summarized
below.

Quantitative Biological Data

Note: Specific ICso values for pure Microcolin B are not explicitly detailed in the primary
literature. Data for the initial crude extract and closely related, well-characterized analogues are
provided for context.
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Assay | Cell Compound/Ext ICso /| ECso
. Notes Source
Line ract Value
Initial bioassay
) guiding the
P-388 Murine Crude EtOH ) )
) 0.4 pg/mL isolation of [11[3]
Leukemia Extract ] i
Microcolins A &
B.
Synthetic analog
P-388 Murine Microcolin B 2.04 pg/mL (2.8 with a varied
Leukemia Analog M) Xaa-pyrrolin-2-
one unit.
Demonstrates
Murine Mixed potent
Lymphocyte Microcolin A 5.0 nM immunosuppress  [2]
Reaction (MLR) ive activity of the
compound class.
Concanavalin A- o
) ) ) Inhibition of T-
stimulated Microcolin A 5.8 nM ) ) [2]
cell proliferation.
Splenocytes
LPS-stimulated ) ) Inhibition of B-
Microcolin A 8.0 nM ) ) [2]
Splenocytes cell proliferation.
Cytotoxicity of a
HT-29 Colorectal  Desacetyl-
) ) ] 14 nM closely related
Adenocarcinoma  microcolin B
natural analogue.
Cytotoxicity of a
IMR-32 Desacetyl-
) ] 14 nM closely related
Neuroblastoma microcolin B

natural analogue.

Experimental Protocols

The following protocols are synthesized from the original isolation and structure elucidation
work by Koehn et al. (1992).
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Isolation and Purification

e Collection and Extraction:

o A sample of Lyngbya majuscula was collected by scuba at a depth of 12-27 m near La
Blanquilla, Venezuela.

o A crude shipboard extract was prepared using ethanol (EtOH), which showed initial
activity. The sample was then frozen for transport.

o The frozen sample was exhaustively re-extracted with EtOH. The resulting extract was
concentrated in vacuo.

e Solvent Partitioning:

o The concentrated EtOH extract was subjected to a solvent-solvent partition using a
dichloromethane (CH2Cl2) / methanol (MeOH) / water (H20) system.

o The bioactive components, including Microcolin B, partitioned into the CH2Cl2 layer. This
layer was collected and the solvent was evaporated to yield a crude, lipophilic residue.

e Bioassay-Guided Chromatographic Fractionation:

o Step 1: Vacuum Liquid Chromatography (VLC): The CH2Clz residue was fractionated by
VLC on silica gel using a step-gradient of increasing solvent polarity. Fractions were tested
for cytotoxicity to guide further purification.

o Step 2: Preparative HPLC: Active fractions from VLC were pooled and subjected to
preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

o Step 3: Semi-Preparative and Analytical HPLC: Further purification was achieved using
semi-preparative and analytical RP-HPLC on C18 columns with gradients of
methanol/water or acetonitrile/water to yield pure Microcolin B.[1] A similar protocol for a
related analogue used an Econosil C18 column with an 85:15 MeOH/Hz0O isocratic
system, followed by a 3:1 Acetonitrile/H20 system for final purification.

Structure Elucidation
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e Mass Spectrometry (MS):

o High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass of the
molecular ion.

o This data allowed for the unambiguous determination of the molecular formula,
C39H65N50s.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o A comprehensive suite of NMR experiments was performed in solvents such as CDCIs or
CDsOD to determine the planar structure and stereochemistry.

o H NMR: Provided information on the number and type of protons, their chemical
environment, and coupling patterns.

o 13C NMR & DEPT: Determined the number and type (CHs, CHz2, CH, C) of carbon atoms in
the molecule.

o 2D NMR (COSY, HMQC, HMBC): These experiments were critical for establishing the final
structure.

» COSY (Correlation Spectroscopy): Identified proton-proton spin-spin coupling networks
within individual amino acid and fatty acid residues.

» HMQC (Heteronuclear Multiple Quantum Coherence): Correlated each proton with its
directly attached carbon atom.

» HMBC (Heteronuclear Multiple Bond Correlation): Established long-range (2- and 3-
bond) correlations between protons and carbons. This was essential for sequencing the
peptide chain by observing correlations from protons (e.g., N-H, a-H, N-CHs) to the
carbonyl carbons of adjacent residues.[1]

o Stereochemistry Determination:

o The absolute stereochemistry of the amino acid components was determined by acid
hydrolysis of Microcolin B, followed by derivatization and chiral HPLC analysis,
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comparing the retention times to those of authentic L- and D-amino acid standards.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the isolation and structural determination of
Microcolin B.
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Workflow for the isolation and structural elucidation of Microcolin B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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